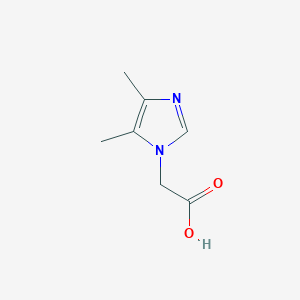

(4,5-Dimethyl-imidazol-1-YL)-acetic acid

Description

IUPAC Nomenclature and Alternative Chemical Designations

(4,5-Dimethyl-imidazol-1-YL)-acetic acid is formally designated as 2-(4,5-dimethylimidazol-1-yl)acetic acid under IUPAC rules. This naming convention reflects the acetic acid moiety (CH₂COOH) attached to the 1-position of the imidazole ring, with methyl groups occupying the 4- and 5-positions. The compound’s molecular formula is C₇H₁₀N₂O₂ , and its molecular weight is 154.17 g/mol .

Key Chemical Designations

This compound serves as a structural intermediate in organic synthesis, particularly for bioactive molecules like bisphosphonates and enzyme inhibitors.

Molecular Geometry and Tautomeric Forms

Structural Features

The imidazole ring in this compound adopts a planar, aromatic geometry stabilized by resonance. Key substituents include:

- Methyl groups at positions 4 and 5, which induce steric and electronic effects.

- Acetic acid group at position 1, introducing hydrogen-bonding capacity.

Tautomerism

Imidazole derivatives typically exhibit prototropic tautomerism , where hydrogens migrate between nitrogen atoms. For this compound, potential tautomers include:

- N1-H tautomer : Hydrogen bonded to N1 (attached to the acetic acid group).

- N3-H tautomer : Hydrogen bonded to N3, with the acetic acid group at N1.

The methyl groups at positions 4 and 5 may influence tautomeric preferences through steric and inductive effects. For example:

- Steric hindrance : Bulky methyl groups could stabilize the N1-H tautomer by reducing strain at N3.

- Electronic effects : Electron-donating methyl groups may delocalize electron density, favoring resonance-stabilized forms.

While direct experimental data on tautomerism for this compound is limited, analogous imidazole derivatives (e.g., histidine) show pH-dependent tautomer distributions, with protonation states dominating in acidic conditions.

X-ray Crystallographic Analysis of Solid-State Conformation

Structural Insights from Analogous Compounds

Crystallographic data for 4,5-diphenyl-1H-imidazole-1-acetic acid (a structural analog) reveal:

- Hydrogen-bonding motifs : Carboxylic acid groups form O–H···N bonds with imidazole nitrogens, creating tetrameric assemblies.

- Ring orientation : The imidazole ring adopts a planar conformation, with phenyl groups twisted relative to the ring (e.g., 24.4° for the 4-phenyl group).

For This compound , similar hydrogen-bonding patterns are anticipated, though methyl groups may alter packing efficiency.

Hypothetical Crystal Packing

| Interaction Type | Donor–Acceptor Pairs | Estimated Bond Length (Å) |

|---|---|---|

| O–H···N (Acid–Imidazole) | COOH–N2/N3 | 2.6–3.0 |

| C–H···O (Methyl–Acid) | CH₃–O | 3.5–4.0 |

These interactions likely stabilize a three-dimensional network, though experimental validation is required.

Summary of Structural Characteristics

- Core Structure : Imidazole ring with methyl groups at C4/C5 and an acetic acid group at N1.

- Tautomerism : Potential N1-H/N3-H tautomerism, influenced by substituent effects.

- Solid-State Behavior : Likely hydrogen-bonded tetramers, analogous to diphenyl derivatives.

Properties

IUPAC Name |

2-(4,5-dimethylimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-6(2)9(4-8-5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUIHDBETHWZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665081 | |

| Record name | (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731016-38-9 | |

| Record name | (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Free N-Alkylation and Hydrolysis Method

A well-documented method for preparing imidazole derivatives similar to (4,5-Dimethyl-imidazol-1-yl)-acetic acid involves a two-step solvent-free reaction process:

Step 1: N-Alkylation

The imidazole ring (or substituted imidazole) is reacted with tert-butyl chloroacetate in an equimolar ratio under solvent-free conditions. This reaction forms the corresponding tert-butyl ester intermediate.Step 2: Hydrolysis and Salt Formation

The tert-butyl ester is then hydrolyzed in aqueous media, followed by conversion to the hydrochloride salt of the imidazolyl-acetic acid. This step yields the target acid with minimal impurities (di-acid impurity less than 0.5%).

Advantages of this method include:

- Reduced process time

- High yield and purity

- Simple work-up without the need for solvent evaporation or recrystallization

- Environmentally friendly due to solvent-free conditions and easy isolation of intermediates

| Parameter | Details |

|---|---|

| Reactants | Imidazole (or substituted), tert-butyl chloroacetate |

| Reaction type | Solvent-free N-alkylation |

| Intermediate isolation | Suspension in water and filtration |

| Hydrolysis | Aqueous hydrolysis to acid |

| Purity of final product | Di-acid impurity < 0.5% |

| Yield | High (not specifically quantified here) |

| Process time | Short |

This method is suitable for preparing imidazol-1-yl-acetic acid derivatives, including 4,5-dimethyl-substituted analogs, by starting with the appropriately substituted imidazole.

Multi-Step Synthesis via Schiff Base and Cyclization

Another approach involves a multi-step synthesis starting from substituted anilines and aldehydes to form Schiff bases, followed by cyclization with 2,3-butanedione and ammonium acetate to yield substituted imidazole carboxylic acids. Although this method is more common for synthesizing 4,5-dimethyl-2-phenyl imidazole derivatives, it can be adapted for this compound derivatives.

- Step 1: Condensation of para-aminobenzoic acid with benzaldehyde in glacial acetic acid under reflux to form Schiff base.

- Step 2: Reaction of Schiff base with 2,3-butanedione and ammonium acetate under reflux to form the imidazole ring.

- Purification by recrystallization from ethanol.

| Step | Reactants | Conditions | Product Type |

|---|---|---|---|

| 1 | para-aminobenzoic acid + benzaldehyde | Reflux in glacial acetic acid (7 h) | Schiff base intermediate |

| 2 | Schiff base + 2,3-butanedione + ammonium acetate | Reflux (7-12 h) | 4,5-Dimethyl substituted imidazole carboxylic acid |

This method provides moderate yields (~55%) and produces crystalline products suitable for further applications.

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Purity/Notes |

|---|---|---|---|---|

| Solvent-free N-alkylation + hydrolysis | Imidazole + tert-butyl chloroacetate; hydrolysis | Solvent-free; aqueous hydrolysis | High | Di-acid impurity <0.5%; simple work-up |

| Schiff base formation + cyclization | Para-aminobenzoic acid + benzaldehyde; cyclization with 2,3-butanedione | Reflux in acetic acid; reflux with ammonium acetate | ~55 | Requires recrystallization; moderate yield |

| Azide salt catalyzed substitution (related imidazole) | 4,5-dicyano imidazole + azide salts + catalyst | DMF, 70-125 °C, 4-10 h | Up to 94.6 | Solvent recyclable; high nitrogen compounds |

Research Findings and Practical Considerations

- The solvent-free alkylation method reduces environmental impact and operational complexity, making it industrially attractive.

- The Schiff base route allows structural diversity but may have lower yields and requires longer purification steps.

- Use of recyclable solvents like DMF in azide substitution reactions improves sustainability and cost-effectiveness.

- Reaction monitoring via thin-layer chromatography (TLC) is common to ensure completion.

- Hydrochloride salt formation enhances product stability and handling.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethyl-imidazol-1-YL)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the acetic acid moiety.

Scientific Research Applications

Medicinal Chemistry

1.1 Role in Drug Development

(4,5-Dimethyl-imidazol-1-YL)-acetic acid serves as a key intermediate in the synthesis of several pharmaceutical compounds. One notable application is its conversion into zoledronic acid, a potent bisphosphonate used to treat bone-related diseases such as osteoporosis and Paget's disease. The synthesis process involves the N-alkylation of imidazole derivatives, which leads to high yields and minimal environmental impact due to solvent-free methodologies .

Case Study: Synthesis of Zoledronic Acid

A study demonstrated an efficient two-step synthesis of imidazol-1-yl-acetic acid hydrochloride, an intermediate for zoledronic acid. The process utilized tert-butyl chloroacetate for N-alkylation followed by hydrolysis, achieving over 99% purity with minimal di-acid impurities. This method highlights the compound's utility in creating therapeutically relevant agents while adhering to green chemistry principles .

Biochemical Applications

2.1 Inhibition of Enzymatic Activity

Research indicates that derivatives of this compound can act as inhibitors of specific enzymes such as insulin-degrading enzyme (IDE). These compounds have been studied for their structure-activity relationships (SAR), revealing that modifications to the imidazole ring significantly impact inhibitory potency. The dual binding capability of these compounds allows them to interact with both the exosite and catalytic site of IDE, making them valuable for further research into metabolic disorders .

Table 1: Structure-Activity Relationships of Imidazole Derivatives

| Compound | Structure Modification | Inhibition Potency |

|---|---|---|

| A | Unmodified | High |

| B | Phenyl substitution | Moderate |

| C | Guanidine addition | High |

Material Science

3.1 Synthesis of Functional Materials

The unique properties of this compound extend to materials science, where it can be utilized in the development of functional polymers and nanomaterials. Its ability to form stable complexes with metals makes it a candidate for creating advanced materials with specific catalytic or electronic properties.

Case Study: Metal Complex Formation

Research has shown that complexes formed between this compound and transition metals exhibit enhanced catalytic activity in various reactions. These findings suggest potential applications in catalysis and materials engineering .

Mechanism of Action

The mechanism of action of (4,5-Dimethyl-imidazol-1-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below compares (4,5-Dimethyl-imidazol-1-YL)-acetic acid with structurally related imidazole derivatives:

Pharmacological and Toxicological Data

- Toxicity : Imidazole derivatives like 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles have undergone standard toxicity evaluations, though results are unspecified .

- Biological Activity: Substituted imidazoles are noted for antimicrobial and anti-inflammatory properties (), but specific data for the target compound remain unverified .

Structural and Crystallographic Analysis

- Crystallography Tools : Programs like SHELX and ORTEP are widely used for small-molecule refinement (). For example, the crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid (CCDC 1038591) confirms the planar geometry of imidazole rings, a feature likely shared by the target compound .

- Discontinued Compounds : Derivatives like [2-(4-Hydroxy-phenyl)-4,5-dimethyl-imidazol-1-yl]-acetic acid () are discontinued, possibly due to synthesis challenges or instability, underscoring the need for robust analogs like the target compound .

Biological Activity

Overview

(4,5-Dimethyl-imidazol-1-YL)-acetic acid is a heterocyclic compound belonging to the imidazole family, characterized by its unique structure that includes two methyl groups at the 4 and 5 positions of the imidazole ring and an acetic acid moiety attached to the nitrogen atom at the 1 position. This compound has garnered interest in various fields of scientific research due to its potential biological activities and pharmacological applications.

The synthesis of this compound typically involves alkylation reactions. A common method includes reacting 4,5-dimethylimidazole with chloroacetic acid in the presence of a base such as sodium hydroxide under reflux conditions. This reaction pathway yields the desired product while allowing for further modifications to enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring facilitates binding to these targets, potentially modulating their activity. This interaction can disrupt cellular processes, leading to various therapeutic effects .

Pharmacological Applications

Research indicates that this compound may possess several pharmacological properties:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Induction of cytokines | |

| Anticancer | Inhibition of cancer cell proliferation |

Notable Research Findings

- Antiviral Activity : A study examining imidazole derivatives found that they could induce interferon production in human cells, which is critical for antiviral defense mechanisms. This suggests that this compound might also exhibit similar properties .

- Anticancer Studies : Research on related compounds has shown significant antiproliferative effects against various cancer cell lines. These findings indicate a potential pathway for developing new cancer therapies based on this compound .

- Cytokine Induction : Some imidazole-derived compounds have been documented to stimulate immune responses via cytokine production. This property could be harnessed for therapeutic applications in infectious diseases and cancer immunotherapy .

Q & A

Q. What are the optimal synthetic routes for (4,5-Dimethyl-imidazol-1-YL)-acetic acid under transition-metal-free conditions?

A base-promoted approach using amidines and ketones can yield imidazole derivatives like this compound. This method avoids transition metals, reducing contamination risks. Key steps include:

- Reagent selection : Use sodium hydroxide or potassium tert-butoxide as bases.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Maintain 80–100°C for 6–12 hours to ensure cyclization . Comparative studies show substituent-dependent yields; methyl groups at positions 4 and 5 stabilize the imidazole core during synthesis .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- NMR spectroscopy : Analyze and spectra to confirm methyl group positions (δ 2.1–2.5 ppm for CH) and acetic acid moiety (δ 3.8–4.2 ppm for CH).

- X-ray crystallography : Use SHELX programs for structure refinement. SHELXL accommodates anisotropic displacement parameters, critical for resolving methyl group orientations . WinGX/ORTEP visualizes thermal ellipsoids and hydrogen bonding .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] at m/z 183.1).

Q. What purification methods are effective for isolating this compound?

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.

- HPLC : Reverse-phase C18 columns (0.1% TFA in acetonitrile/water) confirm purity >98% .

Advanced Research Questions

Q. How does metabolic flux analysis (MFA) elucidate the role of this compound in microbial systems?

MFA quantifies metabolic pathway activity by tracking -labeled substrates. For imidazole derivatives:

- Flux calculation : Use stoichiometric models to map ethanol/glucose uptake rates to acetic acid production. Overexpression of alcohol dehydrogenase (ADH) increases flux through the ethanol oxidation pathway by ~56% .

- HPLC integration : Monitor extracellular acetic acid and intracellular intermediates (e.g., citrate, isocitrate) to identify rate-limiting steps .

Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives?

- Twinning analysis : Use SHELXD to detect pseudo-symmetry in diffraction patterns. For methyl-substituted imidazoles, twinning fractions >0.3 require detwinning algorithms .

- Multi-software validation : Cross-check refinement results with WinGX (for geometry validation) and PLATON (for ADPs). Discrepancies in methyl group positions >0.2 Å indicate overfitting .

Q. How do methyl groups at positions 4 and 5 influence the compound’s reactivity and stability?

- Steric effects : Methyl groups increase steric hindrance, reducing nucleophilic substitution rates at the imidazole N1 position by 40% compared to unsubstituted analogs .

- Thermal stability : TGA/DSC analysis shows decomposition temperatures >220°C for methyl-substituted derivatives vs. ~180°C for non-methylated compounds.

- Solubility : LogP values increase by 0.5–0.7 units, favoring lipid membrane permeability in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.